Mersalyl

説明

Mersalyl is the sodium salt form of mersalyl acid, a mercurial diuretic. Mersalyl acid has been replaced by less toxic non-mercury containing diuretics.

Mersalyl acid is an organomercuric compound. It is used as a diuretic. Mercury is a heavy, silvery d-block metal and one of six elements that are liquid at or near room temperature and pressure. It is a naturally occuring substance, and combines with other elements such as chlorine, sulfur, or oxygen to form inorganic mercury compounds (salts). Mercury also combines with carbon to make organic mercury compounds. (L1, L265)

A toxic thiol mercury salt formerly used as a diuretic. It inhibits various biochemical functions, especially in mitochondria, and is used to study those functions.

See also: Chlormerodrin (related); Mersalyl Acid (broader).

特性

Key on ui mechanism of action |

Mersalyl is a mercurial diuretic which acts on the renal tubules, increasing the excretion of sodium and chloride, in approximately equal amounts, and of water. As a result, blood pressure and edema is markedly decreased. High-affinity binding of the divalent mercuric ion to thiol or sulfhydryl groups of proteins is believed to be the major mechanism for the activity of mercury. Through alterations in intracellular thiol status, mercury can promote oxidative stress, lipid peroxidation, mitochondrial dysfunction, and changes in heme metabolism. Mercury is known to bind to microsomal and mitochondrial enzymes, resulting in cell injury and death. For example, mercury is known to inhibit aquaporins, halting water flow across the cell membrane. It also inhibits the protein LCK, which causes decreased T-cell signaling and immune system depression. Mercury is also believed to inhibit neuronal excitability by acting on the postsynaptic neuronal membrane. It also affects the nervous system by inhibiting protein kinase C and alkaline phosphatase, which impairs brain microvascular formation and function, as well as alters the blood-brain barrier. Organic mercury exhibits developmental effects by binding to tubulin, which prevents microtubule assembly and causes mitotic inhibition. In addition, mercury produces an autoimmune response, likely by modification of major histocompatibility complex (MHC) class II molecules, self-peptides, T-cell receptors, or cell-surface adhesion molecules. |

|---|---|

CAS番号 |

486-67-9 |

分子式 |

C13H16HgNNaO6 |

分子量 |

505.85 g/mol |

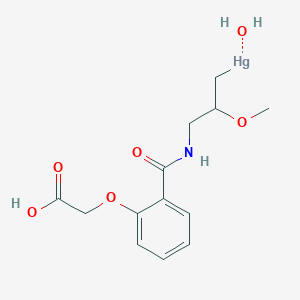

IUPAC名 |

sodium;[3-[[2-(carboxylatomethoxy)benzoyl]amino]-2-methoxypropyl]mercury(1+);hydroxide |

InChI |

InChI=1S/C13H16NO5.Hg.Na.H2O/c1-9(18-2)7-14-13(17)10-5-3-4-6-11(10)19-8-12(15)16;;;/h3-6,9H,1,7-8H2,2H3,(H,14,17)(H,15,16);;;1H2/q;2*+1;/p-2 |

InChIキー |

WWKZBHGJCDECFG-UHFFFAOYSA-L |

正規SMILES |

COC(CNC(=O)C1=CC=CC=C1OCC(=O)O)C[Hg].O |

沸点 |

377.6 - 379.4 |

他のCAS番号 |

486-67-9 492-18-2 |

物理的記述 |

White odorless solid; Slightly hygroscopic; [Merck Index] White powder; [Sigma-Aldrich MSDS] |

ピクトグラム |

Acute Toxic; Health Hazard; Environmental Hazard |

関連するCAS |

486-67-9 (mersalyl acid) |

溶解性 |

partially miscible in water |

同義語 |

Acid, Mersalyl Mercuramide Mercusal Mersalin Mersalyl Mersalyl Acid Salyrgan |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of Mersalyl on Renal Tubules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action of mersalyl, an organomercurial diuretic, on the renal tubules. While its clinical use has been largely superseded by diuretics with more favorable safety profiles, the study of mersalyl has been instrumental in elucidating fundamental principles of renal ion and water transport. This document outlines its molecular interactions, effects on specific transporters, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Sulfhydryl Group Inhibition

The primary mechanism of action for mersalyl, and mercurial diuretics in general, is the high-affinity binding of its divalent mercuric ion (Hg²⁺) to the sulfhydryl (-SH) groups of cysteine residues within renal proteins. This interaction leads to the formation of mercaptides, which conformationally alters the proteins and inhibits their physiological function. This non-specific yet potent interaction is the foundation of mersalyl's diuretic effect and its associated toxicity.

The acidic nature of mersalyl facilitates its secretion into the tubular lumen via the organic anion transport (OAT) systems located in the proximal tubule.[1] This secretion process concentrates the drug within the tubular fluid, allowing it to exert its effects on the luminal side of the tubule cells, particularly in the thick ascending limb of the loop of Henle.[2][3]

Molecular Targets in the Renal Tubule

Mersalyl's diuretic effect stems from the inhibition of key transporters responsible for sodium chloride and water reabsorption.

Inhibition of the Na⁺-K⁺-2Cl⁻ Cotransporter (NKCC2)

The principal target of mersalyl in the kidney is the Na⁺-K⁺-2Cl⁻ cotransporter (isoform NKCC2), located on the apical membrane of epithelial cells in the thick ascending limb (TAL) of the loop of Henle.[4] The TAL is responsible for reabsorbing approximately 25% of the filtered sodium load. By inhibiting NKCC2, mersalyl significantly reduces the reabsorption of Na⁺, K⁺, and Cl⁻ from the tubular fluid into the renal interstitium.[2] This leads to an increased concentration of these ions in the distal tubules, which in turn osmotically retains water, resulting in diuresis. The inhibition of active chloride transport is a key component of this process.

Inhibition of Aquaporins (AQPs)

Mercurial compounds are well-established inhibitors of aquaporin water channels. Several aquaporin isoforms are present in the renal tubules, including AQP1 in the proximal tubule and descending thin limb, and AQP2 in the collecting duct. By binding to cysteine residues near the water pore, mercurials can physically occlude the channel and prevent water reabsorption. While the primary diuretic effect of mersalyl is attributed to NKCC2 inhibition, its action on aquaporins may contribute to the overall increase in water excretion.

Quantitative Data on Mersalyl's Effects

The following tables summarize the available quantitative data on the inhibitory effects of mersalyl on renal tubule transport processes. It is important to note that as an older compound, comprehensive dose-response data and specific IC₅₀/Kᵢ values for cloned transporters are limited in the literature.

| Parameter | Mersalyl Concentration | Effect | Experimental System | Reference |

| Transepithelial Potential Difference (PD) | ≥ 1 x 10⁻⁵ M (luminal) | ~50% decrease | Isolated Perfused Rabbit Cortical Thick Ascending Limb | |

| Net Chloride Flux (JCl) | 3 x 10⁻⁵ M (luminal) | ~50% decrease | Isolated Perfused Rabbit Cortical Thick Ascending Limb | |

| Transepithelial Potential Difference (PD) | 1 x 10⁻⁴ M (bath) | Decrease (irreversible) | Isolated Perfused Rabbit Cortical Thick Ascending Limb |

Table 1: Effect of Mersalyl on Ion Transport in the Thick Ascending Limb.

| Compound | Transporter | Kᵢ Value | Experimental System | Reference |

| Inorganic Mercury (Hg²⁺) | Shark NKCC1 | 25 µM | HEK-293 Cells | |

| Inorganic Mercury (Hg²⁺) | Human NKCC1 | 43 µM | HEK-293 Cells |

Table 2: Inhibitor Constants (Kᵢ) of Inorganic Mercury on Na⁺-K⁺-2Cl⁻ Cotransporters. Note: Data is for the inorganic mercuric ion, a component of mersalyl, not the complete mersalyl molecule.

Signaling Pathways and Logical Relationships

The interaction of mersalyl with its molecular targets is a direct inhibitory binding event rather than a complex signaling cascade. The following diagrams illustrate the mechanism of action and the overall effect on the renal tubule.

Experimental Protocols

The following protocols are based on established methodologies for studying renal tubular transport and provide a framework for investigating the effects of compounds like mersalyl.

Isolated Perfused Renal Tubule Assay

This protocol is based on the methodology used by Burg and Green to study the effects of mersalyl on the thick ascending limb. It allows for the direct measurement of transepithelial transport of ions and water in a specific nephron segment.

Objective: To measure the effect of luminal mersalyl on transepithelial potential difference (PD) and net chloride flux (JCl).

Methodology:

-

Tubule Dissection:

-

Sacrifice a New Zealand white rabbit and rapidly remove the kidneys.

-

Place the kidneys in chilled physiological solution (e.g., modified Krebs-Ringer-bicarbonate).

-

Cut thin coronal slices and transfer to a dissection dish containing the chilled solution.

-

Under a stereomicroscope, identify and dissect a segment of the cortical thick ascending limb of Henle's loop (approximately 1-2 mm in length).

-

-

Tubule Perfusion Setup:

-

Transfer the isolated tubule to a temperature-controlled perfusion chamber on the stage of an inverted microscope.

-

Mount the tubule between a series of concentric glass pipettes. One end is aspirated into a holding pipette, while the other is cannulated with a perfusion pipette.

-

Begin perfusion of the tubule lumen with a physiological solution. The other end of the tubule is held by a collecting pipette to gather the perfusate.

-

The tubule is bathed in a separate, circulating physiological solution.

-

-

Measurement of Transepithelial Potential Difference (PD):

-

Measure the PD by placing a calomel electrode in the perfusion and bathing solutions, connected to the solutions via agar bridges.

-

Record the baseline PD for a control period (e.g., 30 minutes).

-

Introduce mersalyl at the desired concentration (e.g., 10⁻⁵ M) into the luminal perfusion solution.

-

Continuously record the PD to observe the inhibitory effect.

-

To test for reversibility, replace the mersalyl-containing solution with the control perfusion solution.

-

-

Measurement of Net Chloride Flux (JCl):

-

During both control and experimental periods, collect the perfusate from the collecting pipette over timed intervals.

-

Measure the volume of the collected fluid and the initial perfusion rate.

-

Determine the chloride concentration in the initial perfusate and the collected fluid using a chloridometer.

-

Calculate the net chloride flux based on the changes in concentration and the flow rate.

-

-

Data Analysis:

-

Compare the PD and JCl values during the control and mersalyl-treatment periods using appropriate statistical tests (e.g., paired t-test).

-

Heterologous Expression and Swelling Assay in Xenopus Oocytes

This is a generalized protocol for assessing the inhibition of aquaporins by compounds like mersalyl.

Objective: To determine if mersalyl inhibits the water permeability of a specific aquaporin isoform (e.g., AQP1 or AQP2).

Methodology:

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat with collagenase to defolliculate and isolate individual oocytes.

-

-

cRNA Injection:

-

Synthesize cRNA encoding the target aquaporin isoform.

-

Microinject a known amount of the cRNA into the cytoplasm of Stage V-VI oocytes.

-

Inject a control group of oocytes with water.

-

Incubate the oocytes for 2-3 days to allow for protein expression.

-

-

Osmotic Swelling Assay:

-

Place an individual oocyte in an isotonic buffer (e.g., Modified Barth's Saline).

-

Transfer the oocyte to a hypertonic buffer containing the test compound (mersalyl at various concentrations) or vehicle control and incubate for a defined period.

-

Rapidly transfer the oocyte to a hypotonic buffer.

-

Record the change in oocyte volume over time using video microscopy. The rate of swelling is proportional to the water permeability.

-

-

Data Analysis:

-

Calculate the osmotic water permeability coefficient (Pf) from the initial rate of swelling.

-

Compare the Pf of AQP-expressing oocytes with control oocytes.

-

Determine the dose-dependent inhibition of Pf by mersalyl and calculate an IC₅₀ value if possible.

-

Conclusion

Mersalyl exerts its diuretic effect primarily through the inhibition of the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, a mechanism mediated by the binding of its mercuric ion to sulfhydryl groups on the transporter protein. This leads to a significant reduction in NaCl reabsorption and a subsequent increase in water excretion. A secondary, contributing mechanism may involve the inhibition of aquaporin water channels. Although its clinical utility is now limited by its toxicity, the study of mersalyl has provided invaluable insights into the molecular machinery of renal transport, paving the way for the development of safer and more specific diuretic agents. The experimental protocols detailed herein remain fundamental tools in renal physiology and pharmacology research.

References

- 1. STUDIES ON DIURETICS. I. THE SITE OF ACTION OF MERCURIAL DIURETICS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Effect of mersalyl on the thick ascending limb of Henle's loop. | Semantic Scholar [semanticscholar.org]

- 4. Mercurial diuretic - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Historical Use of Mersalyl as a Diuretic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mersalyl, an organomercurial compound, held a significant place in the therapeutic arsenal against edema for a substantial period in the mid-20th century. Its potent diuretic effects provided relief for patients with congestive heart failure and other conditions characterized by fluid retention. However, the advent of safer and more targeted diuretic agents, such as thiazides and loop diuretics, led to the decline in its use due to concerns over mercury toxicity. This technical guide provides a comprehensive overview of the historical use of Mersalyl, delving into its mechanism of action, quantitative effects on electrolyte excretion, and the experimental protocols used to elucidate its diuretic properties. This information serves as a valuable resource for researchers in pharmacology, toxicology, and drug development, offering insights into the evolution of diuretic therapy and the intricate mechanisms of renal physiology.

Mechanism of Action

Mersalyl exerts its diuretic effect primarily by inhibiting the reabsorption of sodium and chloride ions in the renal tubules.[1] The principal site of action is the thick ascending limb of the loop of Henle.[2][3] The underlying biochemical mechanism involves the high-affinity binding of the divalent mercuric ion (Hg²⁺) to sulfhydryl (-SH) groups of proteins integral to ion transport in the tubular epithelial cells.[1] This interaction is believed to disrupt the function of key transporters, leading to a cascade of effects that ultimately increase water excretion.

Signaling Pathway of Mersalyl's Diuretic Action

The binding of Mersalyl to sulfhydryl groups on renal tubular proteins is the critical initiating step. This disrupts the normal physiological process of ion reabsorption, leading to diuresis. The following diagram illustrates the proposed signaling pathway.

References

Mersalyl Acid: A Technical Overview of its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mersalyl acid is an organomercuric compound that was historically used as a potent diuretic.[1] Although it has been largely superseded by safer, non-mercury-containing diuretics like thiazides, its unique mechanism of action and historical significance make it a subject of continued interest in pharmacological and toxicological research.[2][3] This document provides an in-depth technical guide to the chemical structure, properties, and pharmacological actions of Mersalyl acid.

Chemical Structure and Physicochemical Properties

Mersalyl acid, also known as Salyrganic acid, is chemically designated as [3-[[2-(carboxymethoxy)benzoyl]amino]-2-methoxypropyl]mercury(1+) hydroxide.[4] Its structure features a mercury atom covalently bonded to a propyl chain, which is in turn linked to a salicylamide derivative.

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| IUPAC Name | [3-[[2-(carboxymethoxy)benzoyl]amino]-2-methoxypropyl]mercury(1+) hydroxide | [4] |

| CAS Number | 486-67-9 | |

| Molecular Formula | C13H17HgNO6 | |

| Molecular Weight | 483.87 g/mol | |

| Melting Point | 192-193 °C (decomposes) | |

| Solubility | Slightly soluble in water and dilute mineral acids; soluble in solutions of alkali hydroxides and ammonium hydroxide. | |

| Physical Description | White, odorless, slightly hygroscopic powder. |

Pharmacological Profile

Mechanism of Action

Mersalyl acid exerts its diuretic effect by acting on the renal tubules, specifically by reducing the reabsorption of sodium and chloride ions in the ascending loop of Henle. This leads to an increased excretion of sodium and chloride, in approximately equal amounts, and consequently, an increase in water excretion.

The primary molecular mechanism is believed to be the high-affinity binding of the divalent mercuric ion to sulfhydryl (-SH) groups of proteins involved in ion transport. This inhibition of key enzymes and transporters disrupts the normal reabsorptive processes in the kidney. Specifically, mercury is known to inhibit aquaporins, which are crucial for water transport across cell membranes.

Pharmacodynamics

The diuretic action of Mersalyl acid leads to a marked decrease in blood pressure and edema. Beyond its effects on renal transporters, mercury can induce broader cellular effects by altering intracellular thiol status, which can lead to oxidative stress, lipid peroxidation, and mitochondrial dysfunction.

Absorption, Distribution, and Excretion

Organic mercury compounds like Mersalyl acid are absorbed and distributed throughout the body. Studies in rats have shown that mersalyl is taken up by the liver via a carrier-mediated process that is dependent on sodium and temperature. This uptake mechanism appears to be shared with other compounds like taurocholic acid. Ultimately, organic mercury is metabolized to inorganic mercury and excreted in the urine and feces.

Experimental Protocols

Assessment of Diuretic Activity in a Human Subject (Illustrative Protocol)

The following is a generalized protocol based on historical studies assessing the diuretic effect of Mersalyl.

Methodology:

-

Subject Preparation: Experiments were typically conducted on healthy male volunteers who had fasted overnight.

-

Baseline Measurement: Prior to drug administration, urine was collected at 30-minute intervals for a baseline period to establish normal excretion rates.

-

Drug Administration: A dose of 0.2 Gm of Mersalyl, dissolved in 20 ml of sterile distilled water, was administered via slow intravenous injection over 10 minutes.

-

Sample Collection: Post-injection, urine was collected at 30-minute intervals, with the collection period often shortened to 15 minutes during the peak of diuresis.

-

Biochemical Analysis: The collected urine samples were analyzed for:

-

Sodium concentration: Determined by direct reading flame photometry.

-

Chloride concentration: Measured by electrometric titration.

-

Urine volume: Recorded for each collection interval.

-

Toxicity and Safety

Mersalyl acid is highly toxic. The primary mechanism of its toxicity is the high-affinity binding of mercury to sulfhydryl groups of proteins, leading to enzyme inhibition and cellular damage.

Hazard Classification:

| Hazard | Description |

| Acute Toxicity (Oral, Dermal, Inhalation) | Fatal if swallowed, in contact with skin, or if inhaled. |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. |

| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. |

The use of mercurial diuretics was discontinued due to the unpredictable and severe side effects, including the risk of sudden death.

Conclusion

Mersalyl acid is an organomercurial compound with potent diuretic properties stemming from its ability to inhibit sodium and chloride reabsorption in the kidneys. While its clinical use has been abandoned due to its toxicity, it remains a valuable tool in pharmacological research for studying renal transport mechanisms and the effects of heavy metal toxicity. The detailed understanding of its chemical properties and biological actions is crucial for professionals in drug development and toxicology.

References

The Diuretic Action of Mersalyl: A Technical Guide to its Effects on Sodium and Chloride Excretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mersalyl is an organomercurial compound that was historically used as a potent diuretic. Although its clinical use has been largely superseded by safer alternatives, the study of its mechanism of action continues to provide valuable insights into renal physiology and the pharmacology of diuretics. This technical guide provides an in-depth analysis of Mersalyl's effects on sodium and chloride excretion, detailing its mechanism of action, presenting quantitative data from key experimental studies, and outlining the methodologies used to elicit these findings.

Core Mechanism of Action: Inhibition of Sodium and Chloride Reabsorption

Mersalyl exerts its diuretic effect by primarily acting on the renal tubules to increase the excretion of sodium (Na⁺) and chloride (Cl⁻) in approximately equal amounts.[1][2] The principal site of action is the thick ascending limb of the loop of Henle.[3][4][5] Here, Mersalyl inhibits the reabsorption of sodium and chloride from the tubular fluid back into the bloodstream. This inhibition of solute reabsorption leads to an increase in the osmotic pressure of the tubular fluid, which in turn reduces the reabsorption of water, resulting in diuresis.

The molecular basis for this action lies in Mersalyl's nature as an organic mercurial compound. Mercury has a high affinity for sulfhydryl (-SH) groups present in cysteine residues of proteins. It is proposed that Mersalyl binds to sulfhydryl groups on key transport proteins involved in sodium and chloride transport. The primary target is believed to be the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2), a crucial protein for ion reabsorption in the thick ascending limb. By binding to this transporter, Mersalyl disrupts its function, leading to a significant reduction in the reabsorption of sodium and chloride.

Signaling Pathway of Mersalyl's Diuretic Effect

The following diagram illustrates the proposed signaling pathway for Mersalyl's action on a renal tubule cell in the thick ascending limb of the loop of Henle.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Isolation of cells from rabbit renal proximal tubules by using a hyperosmolar intracellular-like solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The functional state of the isolated rabbit kidney perfused with autologous blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Mersalyl's Interaction with Sulfhydryl Groups in Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mersalyl, an organomercurial compound, has historically been utilized as a diuretic. Its physiological effects are primarily attributed to its high affinity for sulfhydryl (-SH) groups within proteins. This technical guide provides an in-depth exploration of the molecular interactions between Mersalyl and protein sulfhydryl groups, the functional consequences of these interactions, and the experimental methodologies used to investigate these phenomena. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the affected signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Mersalyl is a mercurial diuretic that exerts its effects by interacting with the renal tubules, leading to increased excretion of sodium and chloride, and consequently, water.[1] The core mechanism behind Mersalyl's activity is the high-affinity binding of its divalent mercuric ion to the thiol or sulfhydryl groups of cysteine residues in proteins.[1][2] This interaction is not limited to the kidneys and can have widespread effects on various cellular processes.

The modification of protein sulfhydryl groups by Mersalyl can lead to significant alterations in protein structure and function, resulting in enzyme inhibition, disruption of protein-protein interactions, and modulation of signaling pathways.[1][3] These interactions can trigger a cascade of cellular events, including oxidative stress, lipid peroxidation, and mitochondrial dysfunction. This guide will delve into the specifics of these interactions, focusing on the key protein targets and the resultant physiological and pathological outcomes.

Mechanism of Mersalyl Interaction with Sulfhydryl Groups

The fundamental reaction between Mersalyl and a protein sulfhydryl group involves the formation of a mercaptide bond between the mercury atom of Mersalyl and the sulfur atom of a cysteine residue. This covalent modification can lead to:

-

Conformational Changes: The binding of the bulky Mersalyl molecule can induce significant changes in the tertiary and quaternary structure of the protein, thereby altering its activity.

-

Active Site Inhibition: If the sulfhydryl group is located within the active site of an enzyme, its modification by Mersalyl can directly block substrate binding and catalysis.

-

Allosteric Modulation: Modification of a sulfhydryl group at a site distant from the active site can still influence enzymatic activity through allosteric mechanisms.

-

Disruption of Protein-Protein Interactions: Cysteine residues are often involved in mediating interactions between proteins. Mersalyl binding can sterically hinder or otherwise disrupt these critical interactions.

-

Interference with Disulfide Bond Formation: While Mersalyl directly targets free sulfhydryl groups, its presence can interfere with the natural redox cycling of cysteine residues and the formation of essential disulfide bonds.

Key Protein Targets and Functional Consequences

Mersalyl's reactivity with sulfhydryl groups leads to its interaction with a wide range of proteins, resulting in diverse functional consequences.

Cytoskeletal Proteins

Mersalyl has been shown to significantly affect the solubility and organization of cytoskeletal proteins in human platelets in a Ca2+-dependent manner.

-

Myosin: At a Ca2+ concentration of 1 x 10-7 M, 0.2 mM Mersalyl specifically renders myosin insoluble. As the Ca2+ concentration increases, the amount of myosin in the insoluble fraction also increases.

-

Actin-Binding Protein, 235 kDa Polypeptide, and α-actinin-like Protein: The solubility of these proteins is also modulated by Mersalyl and Ca2+. At Ca2+ concentrations below 1 x 10-7 M, Mersalyl decreases their presence in the insoluble fraction, while at concentrations above 2 x 10-7 M, it increases their insolubility.

These alterations in cytoskeletal protein solubility lead to changes in filament formation, as observed through electron microscopy, which revealed the presence of thick filaments resembling those of platelet myosin.

Enzymes and Signaling Proteins

Mersalyl is known to inhibit a variety of enzymes and signaling proteins through sulfhydryl group interactions.

-

Aquaporins: As a mercurial compound, Mersalyl is known to inhibit aquaporins, which are critical for water transport across cell membranes.

-

LCK (Lymphocyte-specific protein tyrosine kinase): Inhibition of LCK by Mersalyl can lead to decreased T-cell signaling and depression of the immune system.

-

Protein Kinase C (PKC) and Alkaline Phosphatase: Mersalyl's inhibitory action on these enzymes can impair brain microvascular formation and function, and alter the blood-brain barrier.

-

Tubulin: By binding to tubulin, organic mercury compounds like Mersalyl can prevent microtubule assembly, leading to mitotic inhibition and developmental effects.

Signaling Pathways

Mersalyl can modulate cellular signaling pathways, often initiating cascades that are distinct from physiological stimuli.

-

Hypoxia-Inducible Factor 1 (HIF-1) Pathway: Mersalyl has been identified as a novel inducer of HIF-1 activity and the expression of a subset of hypoxia-inducible genes, such as Vascular Endothelial Growth Factor (VEGF). This induction is mediated through a mechanism involving the insulin-like growth factor-1 (IGF-1) receptor and mitogen-activated protein kinase (MAPK) activity. This pathway is distinct from the induction of HIF-1 by hypoxia or other chemical inducers like CoCl2 or desferrioxamine (DFO).

Quantitative Data on Mersalyl-Protein Interactions

While the qualitative effects of Mersalyl on various proteins are documented, specific quantitative data such as IC50 values and binding constants are not extensively available in the public domain. The following table summarizes the available quantitative information.

| Protein Target | Organism/System | Effect | Concentration | Ca2+ Concentration | Reference |

| Myosin | Human Platelets | Becomes insoluble | 0.2 mM | 1 x 10-7 M | |

| Actin-Binding Protein | Human Platelets | Decreased in insoluble fraction | Not specified | < 1 x 10-7 M | |

| Actin-Binding Protein | Human Platelets | Increased in insoluble fraction | Not specified | > 2 x 10-7 M | |

| 235 kDa Polypeptide | Human Platelets | Decreased in insoluble fraction | Not specified | < 1 x 10-7 M | |

| 235 kDa Polypeptide | Human Platelets | Increased in insoluble fraction | Not specified | > 2 x 10-7 M | |

| α-actinin-like Protein | Human Platelets | Decreased in insoluble fraction | Not specified | < 1 x 10-7 M | |

| α-actinin-like Protein | Human Platelets | Increased in insoluble fraction | Not specified | > 2 x 10-7 M |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of Mersalyl with protein sulfhydryl groups.

Analysis of Cytoskeletal Protein Solubility in Platelets

This protocol is based on the methodology described by Koretz and colleagues (1986).

Objective: To determine the effect of Mersalyl on the solubility of platelet cytoskeletal proteins at different Ca2+ concentrations.

Materials:

-

Human platelets

-

Triton X-100 lysis buffer

-

Mersalyl solution

-

Ca2+-EGTA buffers of varying Ca2+ concentrations

-

SDS-polyacrylamide gel electrophoresis (SDS-PAGE) apparatus and reagents

-

Coomassie Brilliant Blue stain

-

Densitometer

Procedure:

-

Platelet Preparation: Isolate human platelets from fresh blood by differential centrifugation. Wash the platelets and resuspend them in a suitable buffer.

-

Lysis: Lyse the platelets with Triton X-100 lysis buffer containing a specific concentration of Mersalyl (e.g., 0.2 mM) and a defined free Ca2+ concentration, maintained by a Ca2+-EGTA buffer system.

-

Separation of Soluble and Insoluble Fractions: Centrifuge the lysate to pellet the insoluble cytoskeletal fraction. Carefully collect the supernatant containing the soluble proteins.

-

Sample Preparation for SDS-PAGE: Resuspend the insoluble pellet in a sample buffer containing SDS and a reducing agent. Prepare the supernatant fraction in a similar manner.

-

SDS-PAGE: Load equal amounts of protein from the soluble and insoluble fractions onto a polyacrylamide gel and perform electrophoresis to separate the proteins based on their molecular weight.

-

Staining and Densitometry: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. Quantify the amount of each protein in the soluble and insoluble fractions using a densitometer.

-

Data Analysis: Compare the distribution of cytoskeletal proteins between the soluble and insoluble fractions in the presence and absence of Mersalyl and at different Ca2+ concentrations.

Electron Microscopy of Platelet Cytoskeleton

This protocol provides a general workflow for examining the ultrastructural changes in the platelet cytoskeleton induced by Mersalyl.

Objective: To visualize the effect of Mersalyl on the filament organization within platelets.

Materials:

-

Human platelets

-

Mersalyl solution

-

Glutaraldehyde and osmium tetroxide for fixation

-

Ethanol series for dehydration

-

Propylene oxide

-

Epoxy resin for embedding

-

Uranyl acetate and lead citrate for staining

-

Transmission Electron Microscope (TEM)

Procedure:

-

Platelet Treatment: Treat isolated human platelets with Mersalyl at the desired concentration and for the specified time. A control group of untreated platelets should be run in parallel.

-

Fixation: Fix the platelets with glutaraldehyde followed by osmium tetroxide to preserve their ultrastructure.

-

Dehydration and Embedding: Dehydrate the fixed platelets through a graded series of ethanol concentrations. Infiltrate the samples with propylene oxide and then embed them in epoxy resin.

-

Sectioning: Cut ultrathin sections (60-90 nm) of the embedded platelets using an ultramicrotome.

-

Staining: Mount the sections on copper grids and stain them with uranyl acetate and lead citrate to enhance contrast.

-

TEM Imaging: Examine the stained sections under a transmission electron microscope. Capture images of the platelet cytoskeleton, paying close attention to the organization and morphology of filaments.

-

Analysis: Compare the ultrastructure of Mersalyl-treated platelets with that of control platelets, looking for changes in filament bundling, length, and overall cytoskeletal architecture.

Visualization of Signaling Pathways and Workflows

Mersalyl-Induced HIF-1 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by Mersalyl, leading to the activation of HIF-1.

Caption: Mersalyl-induced HIF-1 signaling pathway.

Experimental Workflow for Cytoskeletal Protein Analysis

The following diagram outlines the experimental workflow for analyzing the effect of Mersalyl on platelet cytoskeletal proteins.

Caption: Workflow for cytoskeletal protein analysis.

Conclusion

The interaction of Mersalyl with protein sulfhydryl groups is a critical aspect of its biological activity, extending beyond its diuretic effects to influence a multitude of cellular processes. This guide has provided a detailed overview of the mechanisms, key protein targets, and functional consequences of these interactions. The presented quantitative data, while limited, offers a starting point for further investigation. The detailed experimental protocols and visual diagrams of signaling pathways and workflows serve as valuable resources for researchers and drug development professionals seeking to understand and investigate the complex role of sulfhydryl interactions in cellular function and pharmacology. Further research is warranted to elucidate the specific binding kinetics and inhibitory constants of Mersalyl with its various protein targets to enable a more complete understanding of its pharmacological and toxicological profiles.

References

- 1. Mersalyl is a novel inducer of vascular endothelial growth factor gene expression and hypoxia-inducible factor 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mersalyl, a sulfhydryl reagent, alters the solubility of myosin and cytoskeletal proteins of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of alkaline phosphatase: an emerging new drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Organomercury Compounds: An In-depth Technical Guide with a Focus on Mersalyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organomercury compounds, a class of organometallic chemicals, have a long history of use in various applications, including medicine. Mersalyl, a mercurial diuretic, exemplifies this class, having been used to treat edema. However, the inherent toxicity of mercury has led to the discontinuation of most medicinal applications of these compounds. This technical guide provides a comprehensive overview of the toxicological profile of organomercury compounds, with a specific focus on Mersalyl. It covers the mechanisms of toxicity, toxicokinetics, and available quantitative toxicological data. Detailed experimental protocols for assessing key toxicological endpoints and diagrams of implicated signaling pathways are also provided to support further research and understanding of this class of compounds.

Introduction

Organomercury compounds are characterized by a covalent bond between a mercury atom and a carbon atom. This structural feature confers distinct physicochemical and toxicological properties compared to inorganic mercury. While some organomercurials have had therapeutic applications, their use has been largely curtailed due to significant safety concerns, primarily related to the neurotoxic and nephrotoxic effects of mercury.

Mersalyl, an organomercury compound, was formerly used as a potent diuretic.[1] It acts on the renal tubules to increase the excretion of sodium and chloride, and consequently water.[1] Despite its efficacy, Mersalyl has been replaced by safer, non-mercury-containing diuretics due to its toxicological profile.[1] Understanding the toxicology of Mersalyl and related compounds remains crucial for historical perspective, for managing potential environmental exposures, and for informing the development of safer metal-based therapeutics.

Mechanism of Toxicity

The primary mechanism of toxicity for organomercury compounds, including Mersalyl, is their high affinity for sulfhydryl (-SH) groups present in proteins and enzymes.[2] This interaction can lead to a cascade of downstream effects:

-

Enzyme Inhibition: By binding to sulfhydryl groups in the active sites of enzymes, organomercury compounds can disrupt a wide range of cellular processes. A key target is Na+/K+-ATPase, an enzyme crucial for maintaining cellular membrane potential. Inhibition of this enzyme disrupts ion transport and cellular function.

-

Oxidative Stress: The binding of organomercurials to sulfhydryl groups on antioxidant enzymes, such as glutathione reductase, can impair the cell's ability to combat oxidative stress. This leads to an accumulation of reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA.[2]

-

Mitochondrial Dysfunction: Mitochondria are particularly vulnerable to organomercury compounds. These compounds can induce the mitochondrial permeability transition (MPT), a process characterized by the opening of a non-specific pore in the inner mitochondrial membrane. This leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors, ultimately triggering cell death.

Signaling Pathways

Recent research has begun to elucidate the specific signaling pathways that are dysregulated by organomercury compounds.

IGF-1R/MAPK Signaling Pathway

Studies have shown that Mersalyl can induce the expression of hypoxia-inducible factor 1 (HIF-1) and a subset of hypoxia-inducible genes through a mechanism involving the insulin-like growth factor-1 receptor (IGF-1R) and the mitogen-activated protein kinase (MAPK) pathway. This pathway is distinct from the typical induction of HIF-1 by hypoxia. The activation of this pathway may contribute to the cellular stress response and pathological gene expression observed in organomercury toxicity.

References

Mersalyl's Antiviral Properties: A Review of Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mersalyl, an organomercurial diuretic, has demonstrated limited antiviral activity in early preclinical studies. Research from the 1970s indicated efficacy against specific viruses in vivo, including Coxsackieviruses A21 and B1, as well as Herpes Simplex Virus dermatitis in mice when administered under specific conditions. However, it showed no significant activity against a range of other viruses in tissue culture systems. The primary proposed mechanism of action is the interaction of its mercury component with sulfhydryl groups on proteins, a general mechanism that could affect both viral and host cell proteins. Notably, there is a significant lack of recent research on Mersalyl's antiviral properties, and modern quantitative data (such as IC50 or EC50 values), detailed experimental protocols, and specific signaling pathway information are not available in the current scientific literature. This document summarizes the foundational, albeit dated, findings and outlines the general proposed mechanism of this compound.

In Vivo Antiviral Activity

Early studies in mice revealed that Mersalyl possesses antiviral properties against certain viruses when administered intraperitoneally immediately after infection.[1][2]

Table 1: Summary of In Vivo Antiviral Activity of Mersalyl in Mice [1][2]

| Virus | Model | Treatment | Outcome |

| Coxsackievirus A21 | Systemic infection | Intraperitoneal, immediately post-infection | Active |

| Coxsackievirus B1 | Systemic infection | Intraperitoneal, immediately post-infection | Active |

| Herpes Simplex Virus | Dermatitis | Topical, 5% aqueous solution | Statistically significant effect |

| Herpes Simplex Virus | Systemic infection | Intraperitoneal | Inactive |

| Columbia SK virus | Systemic infection | Intraperitoneal | Inactive |

| Influenza virus | Systemic infection | Intraperitoneal | Inactive |

| Semliki Forest virus | Systemic infection | Intraperitoneal | Inactive |

| Sendai virus | Systemic infection | Intraperitoneal | Inactive |

Treatment delayed by one or two hours post-infection, or administered subcutaneously or orally, was found to be ineffective.[1]

In Vitro Antiviral Activity and Contact Inactivation

In tissue culture systems, Mersalyl was largely inactive against a variety of viruses. However, direct contact inactivation was observed for some viruses, suggesting that the compound might directly interfere with viral particles.

Table 2: Summary of In Vitro Antiviral Activity and Contact Inactivation of Mersalyl

| Virus | In Vitro (Tissue Culture) Activity | Contact Inactivation |

| Coxsackievirus A21 | Inactive | Observed |

| Coxsackievirus B1 | Inactive | Observed |

| Herpes Simplex Virus | Inactive | Observed |

| Influenza virus | Inactive | Not specified |

| Rhinovirus | Inactive | Not specified |

| Semliki Forest virus | Inactive | Not specified |

| Sendai virus | Inactive | Not specified |

| Vaccinia virus | Inactive | Not specified |

Proposed Mechanism of Action

Mersalyl is an organomercury compound. The proposed mechanism for its biological effects, including its diuretic and potential antiviral actions, is the high-affinity binding of the mercuric ion to thiol or sulfhydryl groups (-SH) of proteins. This interaction can lead to alterations in protein structure and function.

Caption: Proposed mechanism of Mersalyl via thiol binding.

This non-specific mechanism could explain its broad but limited activity. By modifying critical cysteine residues on viral proteins (e.g., enzymes, structural proteins) or host cell proteins required for viral replication, Mersalyl could disrupt the viral life cycle.

Experimental Protocols

Detailed experimental protocols from the original 1975 study are not fully available in the accessible literature. However, based on the abstract, the methodologies likely included:

-

Animal Models: Systemic and topical infection models in mice were used to assess in vivo efficacy.

-

Cell Culture: Various tissue culture systems were employed to evaluate in vitro antiviral activity.

-

Virus Inoculation and Treatment: Intraperitoneal, subcutaneous, oral, and topical routes of administration were tested at different time points relative to viral infection.

-

Contact Inactivation Assay: This likely involved incubating the virus directly with Mersalyl before assessing its infectivity in a suitable system.

Conclusion and Future Directions

The existing data on the antiviral properties of Mersalyl are preliminary and dated. While early in vivo studies showed some promise against specific viruses, the lack of activity in tissue culture and against a broader range of viruses, combined with the known toxicity of organomercury compounds, has likely contributed to the absence of further research in this area.

For drug development professionals, Mersalyl itself is not a viable antiviral candidate due to its mercury content and associated toxicity. However, the principle of targeting viral or host protein sulfhydryl groups could be a point of interest for developing novel, less toxic antiviral agents. Future research would be required to:

-

Identify the specific viral and host protein targets of Mersalyl.

-

Elucidate the precise molecular mechanisms of viral inhibition.

-

Conduct modern, quantitative antiviral assays to determine potency and selectivity (e.g., EC50, CC50, and Selectivity Index).

-

Investigate less toxic thiol-reactive compounds for potential antiviral activity.

References

Methodological & Application

Application Notes and Protocols: Mersalyl as a Sulfhydryl Reagent in Protein Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mersalyl is an organomercurial compound that has historically been used as a diuretic. In the context of protein biochemistry, it serves as a potent and relatively specific sulfhydryl reagent. Its utility stems from the high affinity of its mercury component for the thiol groups (-SH) of cysteine residues in proteins. This interaction can be used to probe the functional significance of cysteine residues, inhibit enzyme activity, and study protein conformation and assembly. These application notes provide a comprehensive overview of the use of Mersalyl in protein studies, including detailed protocols and quantitative data.

Mechanism of Action

Mersalyl exerts its effects by forming a stable covalent bond with the sulfhydryl groups of cysteine residues. The mercury atom in Mersalyl acts as a soft electrophile, readily reacting with the soft nucleophilic sulfur atom of a deprotonated cysteine (thiolate). This modification can lead to a variety of consequences for the protein, including:

-

Inhibition of Enzymatic Activity: If the modified cysteine is located within or near the active site of an enzyme, its blockage by the bulky Mersalyl molecule can prevent substrate binding or catalysis.

-

Alteration of Protein Structure: Cysteine residues are often involved in maintaining the tertiary and quaternary structure of proteins through the formation of disulfide bonds. Modification of free sulfhydryl groups can disrupt these structures or prevent their formation.

-

Interference with Protein-Protein Interactions: Cysteine residues at protein interfaces can be crucial for complex formation. Their modification by Mersalyl can sterically hinder or abolish these interactions.

-

Changes in Protein Solubility: Modification of surface-exposed cysteines can alter the hydrophobicity and charge distribution of a protein, potentially leading to changes in its solubility and aggregation state.

The reaction of Mersalyl with a protein sulfhydryl group is typically rapid and, under physiological conditions, can be considered irreversible. However, the modification can be reversed by the addition of an excess of a small-molecule thiol reagent, such as dithiothreitol (DTT) or β-mercaptoethanol, which will compete for binding to the mercury atom and displace the protein.

Quantitative Data Summary

The following table summarizes the quantitative effects of Mersalyl on various proteins as reported in the literature. This data can be used as a starting point for designing experiments and for comparing the sensitivity of different proteins to Mersalyl.

| Target Protein | Organism/Tissue | Effect | Quantitative Value | Reference |

| Adenylate Cyclase | Rat Liver Plasma Membrane | Inhibition | Complete inhibition at 0.1 mM | [1](--INVALID-LINK--) |

| Inhibition | Low concentrations (1-10 µM) cause significant inhibition | [1](--INVALID-LINK--) | ||

| (Na+-K+) activated ATPase | Not specified | Inhibition | Inhibited by Mersalyl | [1](--INVALID-LINK--) |

| Myosin | Human Platelets | Altered Solubility | 0.2 mM Mersalyl makes myosin insoluble at 1 x 10⁻⁷ M Ca²⁺ | [2](--INVALID-LINK--) |

| Actin-binding protein | Human Platelets | Altered Solubility | Decreased in Triton residues at < 1 x 10⁻⁷ M Ca²⁺ | [2](--INVALID-LINK--) |

| Altered Solubility | Increased in Triton residues at > 2 x 10⁻⁷ M Ca²⁺ | (--INVALID-LINK--) | ||

| Hypoxia-Inducible Factor 1 (HIF-1) | Cultured Cells | Induction of Activity | - | (--INVALID-LINK--) |

| Vascular Endothelial Growth Factor (VEGF) | Cultured Cells | Induction of mRNA Expression | - | (--INVALID-LINK--) |

| Enolase 1 | Cultured Cells | Induction of mRNA Expression | - | (--INVALID-LINK--) |

Experimental Protocols

Protocol 1: Preparation of Mersalyl Stock Solution

Materials:

-

Mersalyl acid or Mersalyl sodium salt

-

Dimethyl sulfoxide (DMSO) or appropriate aqueous buffer (e.g., Tris-HCl, HEPES)

-

Microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Weigh out the desired amount of Mersalyl powder in a fume hood, taking appropriate safety precautions.

-

To prepare a high-concentration stock solution (e.g., 10-100 mM), dissolve the Mersalyl powder in DMSO. Ensure complete dissolution by vortexing.

-

For aqueous stock solutions, dissolve Mersalyl in the desired buffer. The solubility in aqueous solutions is lower than in DMSO. The pH of the buffer may need to be adjusted to facilitate dissolution.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. Aqueous solutions are generally less stable and should be prepared fresh or stored for shorter periods.

Protocol 2: General Procedure for Protein Modification with Mersalyl

Materials:

-

Purified protein of interest in a suitable buffer (e.g., Tris-HCl, HEPES, PBS)

-

Mersalyl stock solution (from Protocol 1)

-

Reaction buffer (should be compatible with the protein and the subsequent assay)

-

Microcentrifuge tubes

-

Incubator or water bath

Procedure:

-

Protein Preparation: Prepare a solution of the purified protein at a known concentration in the reaction buffer. The buffer should be free of thiol-containing reagents (e.g., DTT, β-mercaptoethanol) unless they are part of a specific experimental design.

-

Reaction Setup: In a microcentrifuge tube, add the protein solution.

-

Initiation of Reaction: Add the desired final concentration of Mersalyl from the stock solution to the protein solution. The final concentration of Mersalyl will depend on the protein and the desired extent of modification and should be determined empirically. A good starting point is a 1 to 10-fold molar excess of Mersalyl over the concentration of protein sulfhydryl groups.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature, 37°C) for a specific period (e.g., 15-60 minutes). The optimal incubation time should be determined for each protein.

-

Quenching the Reaction (Optional): If necessary, the reaction can be stopped by adding an excess of a small-molecule thiol, such as DTT or β-mercaptoethanol, to quench the unreacted Mersalyl.

-

Analysis: Analyze the effect of Mersalyl modification using an appropriate assay, such as an enzyme activity assay, SDS-PAGE, mass spectrometry, or a binding assay.

Protocol 3: Inhibition of Na+/K+-ATPase Activity by Mersalyl

Materials:

-

Purified Na+/K+-ATPase enzyme preparation

-

Assay buffer: e.g., 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂, 50 mM Tris-HCl, pH 7.4

-

ATP solution (e.g., 3 mM)

-

Mersalyl stock solution

-

Malachite green reagent or other phosphate detection reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the Na+/K+-ATPase preparation in the assay buffer to the desired concentration.

-

Inhibitor Pre-incubation: In a 96-well plate, add the diluted enzyme. Add varying concentrations of Mersalyl to the wells. Include a control well with no Mersalyl. Pre-incubate the enzyme with Mersalyl for 15-30 minutes at 37°C.

-

Reaction Initiation: Start the reaction by adding ATP to each well to a final concentration of, for example, 1 mM.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.

-

Reaction Termination and Phosphate Detection: Stop the reaction by adding the malachite green reagent (or other phosphate detection reagent) according to the manufacturer's instructions. This reagent will also react with the inorganic phosphate (Pi) released during ATP hydrolysis.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green) using a microplate reader.

-

Data Analysis: Calculate the amount of Pi released in each well by comparing to a standard curve of known phosphate concentrations. Determine the percent inhibition of Na+/K+-ATPase activity for each Mersalyl concentration and calculate the IC50 value.

Protocol 4: Reversal of Mersalyl Inhibition with Dithiothreitol (DTT)

Materials:

-

Mersalyl-modified protein (from Protocol 2)

-

Dithiothreitol (DTT) stock solution (e.g., 1 M)

-

Reaction buffer

Procedure:

-

To the solution containing the Mersalyl-modified protein, add DTT to a final concentration that is in large molar excess to the initial Mersalyl concentration (e.g., 100- to 1000-fold excess).

-

Incubate the mixture at room temperature for 30-60 minutes to allow for the displacement of the protein-bound Mersalyl.

-

Assay the activity of the protein to determine the extent of recovery. A significant increase in activity compared to the Mersalyl-inhibited sample indicates successful reversal.

Visualizations

Signaling Pathway: Mersalyl Induction of HIF-1

Caption: Mersalyl induces HIF-1 activity by inhibiting HIF-1α degradation.

Experimental Workflow: Protein Modification and Analysis

Caption: General workflow for modifying a protein with Mersalyl and subsequent analysis.

Logical Relationship: Reversibility of Mersalyl Modification

Caption: Reversal of Mersalyl modification of a protein sulfhydryl group by excess DTT.

Safety Precautions

Mersalyl is a toxic organomercurial compound. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Dispose of Mersalyl waste according to institutional guidelines for heavy metal waste.

Conclusion

Mersalyl is a valuable tool for studying the role of cysteine sulfhydryl groups in protein function and structure. Its ability to specifically modify these residues allows for targeted inhibition and probing of protein activity. The protocols and data provided in these application notes offer a starting point for researchers to incorporate Mersalyl into their protein studies. As with any reactive chemical, careful optimization and appropriate controls are essential for obtaining reliable and interpretable results.

References

Mersalyl: A Potent Inducer of Vascular Endothelial Growth Factor (VEGF)

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mersalyl, an organomercurial compound, has been identified as a novel inducer of Vascular Endothelial Growth Factor (VEGF) gene expression and Hypoxia-Inducible Factor 1 (HIF-1) activity.[1] This document provides detailed application notes and experimental protocols for utilizing Mersalyl as a tool to induce VEGF in a research setting. The information compiled here is intended to guide researchers in studying the signaling pathways and cellular responses elicited by Mersalyl, ultimately aiding in the exploration of its potential therapeutic or research applications.

The induction of VEGF by Mersalyl is mediated through a distinct signaling pathway involving the Insulin-Like Growth Factor-1 Receptor (IGF-1R) and the Mitogen-Activated Protein Kinase (MAPK) cascade.[1] This mechanism is independent of traditional hypoxia-induced VEGF expression, offering a unique model for investigating angiogenesis and HIF-1α regulation.

Data Presentation

Quantitative Summary of Mersalyl-Induced VEGF Expression

The following tables summarize the dose-dependent and time-course effects of Mersalyl on VEGF mRNA expression and HIF-1 activity, as reported in foundational studies. These data were primarily generated using HepG2 (human hepatoblastoma) and NIH-3T3 (mouse embryonic fibroblast) cells.

| Cell Line | Mersalyl Concentration (µM) | Incubation Time (hours) | VEGF mRNA Induction (Fold Change vs. Control) | HIF-1 DNA Binding Activity (Fold Change vs. Control) |

| HepG2 | 50 | 8 | ~4 | ~6 |

| HepG2 | 100 | 8 | ~6 | ~8 |

| HepG2 | 200 | 8 | ~8 | ~10 |

| NIH-3T3 | 100 | 8 | Significant Induction | Not Reported |

Table 1: Dose-Response of Mersalyl on VEGF mRNA Expression and HIF-1 Activity. Data synthesized from findings indicating a dose-dependent increase in both VEGF mRNA and HIF-1 DNA binding activity with Mersalyl treatment.[1]

| Cell Line | Mersalyl Concentration (µM) | Incubation Time (hours) | VEGF mRNA Induction (Fold Change vs. Control) |

| HepG2 | 100 | 2 | ~2 |

| HepG2 | 100 | 4 | ~4 |

| HepG2 | 100 | 8 | ~6 |

| HepG2 | 100 | 16 | ~3 |

Table 2: Time-Course of Mersalyl-Induced VEGF mRNA Expression. Data synthesized from studies showing a time-dependent induction of VEGF mRNA, with a peak around 8 hours post-treatment.

Signaling Pathways

Mersalyl-Induced VEGF Expression Pathway

Mersalyl initiates a signaling cascade that leads to the activation of HIF-1 and subsequent transcription of the VEGF gene. This pathway is distinct from the classical hypoxia-induced signaling.

Caption: Mersalyl-induced VEGF signaling cascade.

Experimental Protocols

Protocol 1: Induction of VEGF mRNA in Cultured Cells with Mersalyl

This protocol details the steps for treating cultured mammalian cells with Mersalyl to induce the expression of VEGF mRNA.

Materials:

-

Mammalian cell line (e.g., HepG2, NIH-3T3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Mersalyl acid (Sigma-Aldrich or equivalent)

-

Phosphate-buffered saline (PBS)

-

Reagents for RNA extraction (e.g., TRIzol)

-

Reagents and equipment for Northern blot analysis or qRT-PCR

Procedure:

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 100-mm dishes) and grow to 70-80% confluency in complete culture medium.

-

Mersalyl Preparation: Prepare a stock solution of Mersalyl acid in a suitable solvent (e.g., DMSO or ethanol). Further dilute the stock solution in serum-free culture medium to the desired final concentrations (e.g., 50, 100, 200 µM).

-

Cell Treatment:

-

Aspirate the complete culture medium from the cells and wash once with sterile PBS.

-

Add the serum-free medium containing the desired concentration of Mersalyl to the cells. Include a vehicle control (medium with solvent only).

-

Incubate the cells for the desired time period (e.g., 2, 4, 8, or 16 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

RNA Isolation:

-

Following incubation, aspirate the medium and wash the cells once with cold PBS.

-

Lyse the cells directly in the culture dish using an appropriate RNA extraction reagent (e.g., TRIzol) according to the manufacturer's instructions.

-

-

Analysis of VEGF mRNA:

-

Quantify the isolated RNA and assess its integrity.

-

Perform Northern blot analysis or quantitative real-time PCR (qRT-PCR) to determine the relative levels of VEGF mRNA. For Northern blotting, a 32P-labeled VEGF cDNA probe can be used. For qRT-PCR, use validated primers for VEGF and a suitable housekeeping gene for normalization.

-

Caption: Experimental workflow for VEGF mRNA induction.

Protocol 2: Analysis of HIF-1 DNA Binding Activity

This protocol describes a method to assess the activation of HIF-1 by measuring its DNA binding activity in nuclear extracts from Mersalyl-treated cells using an electrophoretic mobility shift assay (EMSA).

Materials:

-

Cells treated with Mersalyl as described in Protocol 1

-

Nuclear extraction buffer and reagents

-

Double-stranded oligonucleotide probe containing the HIF-1 binding site from the human enolase 1 gene promoter, end-labeled with 32P.

-

Poly(dI-dC)

-

Reagents and equipment for native polyacrylamide gel electrophoresis and autoradiography

Procedure:

-

Nuclear Extract Preparation: Following Mersalyl treatment, prepare nuclear extracts from the cells using a standard protocol. Determine the protein concentration of the nuclear extracts.

-

EMSA Reaction:

-

In a reaction tube, combine nuclear extract (typically 5-10 µg of protein), poly(dI-dC) as a non-specific competitor, and the 32P-labeled HIF-1 probe.

-

Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA binding.

-

-

Electrophoresis:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel until the unbound probe has migrated near the bottom.

-

-

Detection:

-

Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled DNA-protein complexes. The presence of a shifted band indicates HIF-1 DNA binding activity. The intensity of this band can be quantified to compare activity between different treatment conditions.

-

Conclusion

Mersalyl serves as a valuable pharmacological tool for inducing VEGF expression through a unique signaling pathway involving the IGF-1R and MAPK. The provided protocols and data offer a foundation for researchers to investigate this pathway and its downstream effects. Further exploration of Mersalyl's mechanism of action may uncover novel insights into the regulation of angiogenesis and HIF-1, potentially leading to the development of new therapeutic strategies.

References

Application Notes and Protocols for the Use of Mersalyl as a Specific Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mersalyl is an organomercurial compound, historically used as a diuretic. Its mechanism of action involves the high-affinity binding to sulfhydryl (-SH) groups of proteins, leading to the inhibition of various enzymes and transporters.[1][2][3][4][5] This property makes Mersalyl a useful tool in research for studying the function of specific sulfhydryl-containing enzymes and for investigating cellular pathways dependent on these enzymes. These application notes provide detailed protocols for utilizing Mersalyl as an inhibitor for several key enzymes, along with quantitative data and workflow visualizations to guide experimental design.

Mechanism of Action

The primary mechanism of Mersalyl's inhibitory action is the covalent modification of cysteine residues in proteins. The mercury atom in Mersalyl forms a stable mercaptide bond with the sulfur atom of a sulfhydryl group. This interaction can alter the protein's conformation, directly block the active site, or interfere with substrate binding, ultimately leading to a loss of enzymatic activity.

Caption: General mechanism of Mersalyl inhibition via sulfhydryl group binding.

Quantitative Data for Mersalyl Inhibition

The following tables summarize the quantitative data for the inhibition of specific enzymes by Mersalyl.

| Enzyme/Transporter | Organism/Tissue | Inhibitory Concentrations | Notes |

| Adenylate Cyclase | Rat Liver Plasma Membrane | 1-10 µM (initial inhibition) | Inhibition is immediate and irreversible, but reversible with 2-mercaptoethanol. |

| 0.1 mM (complete inhibition) | |||

| Mitochondrial Phosphate Carrier (PiC) | Rat Liver Mitochondria | Complete inhibition at 3.5-4.5 nmol/mg protein bound | At ≥10 µM, inhibition occurs in <10 seconds. |

Experimental Protocols

General Enzyme Inhibition Assay Workflow

This workflow outlines the fundamental steps for assessing enzyme inhibition by Mersalyl.

Caption: A generalized workflow for determining enzyme inhibition by Mersalyl.

Protocol 1: Inhibition of Adenylate Cyclase Activity

This protocol is designed to measure the inhibitory effect of Mersalyl on adenylate cyclase activity in rat liver plasma membranes. The assay is based on the conversion of ATP to cyclic AMP (cAMP), which is then quantified.

Materials:

-

Isolated rat liver plasma membranes

-

Mersalyl stock solution (e.g., 10 mM in a suitable solvent)

-

ATP (Adenosine triphosphate)

-

GTP (Guanosine triphosphate)

-

Glucagon (optional, for stimulated activity)

-

NaF (Sodium fluoride, optional, for G-protein independent activation)

-

2-Mercaptoethanol

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2)

-

cAMP standard solutions

-

Method for cAMP quantification (e.g., radioimmunoassay, ELISA, or enzymatic assay)

Procedure:

-

Preparation of Reaction Mixtures: Prepare reaction tubes on ice. For each experimental condition, a typical reaction mixture (final volume 100 µL) may contain: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP, 0.1 mM GTP, and plasma membrane protein (20-50 µg).

-

Inhibitor Addition: Add varying concentrations of Mersalyl (e.g., 0, 1, 5, 10, 50, 100 µM) to the reaction tubes. For a positive control for reversal of inhibition, include a set of tubes with 100 µM Mersalyl and a subsequent addition of 2-mercaptoethanol (e.g., 10 mM).

-

Enzyme Addition and Pre-incubation: Add the plasma membrane suspension to the reaction tubes. Pre-incubate for 5-10 minutes at 30°C to allow for Mersalyl to interact with the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding ATP.

-

Incubation: Incubate the reaction mixtures at 30°C for a defined period (e.g., 10-20 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 100 µL of 10% trichloroacetic acid or by boiling for 3-5 minutes).

-

cAMP Quantification: Centrifuge the tubes to pellet the protein. Measure the cAMP concentration in the supernatant using a suitable method.

-

Data Analysis: Calculate the adenylate cyclase activity (pmol cAMP/min/mg protein). Plot the percentage of inhibition against the Mersalyl concentration to determine the IC50 value.

Protocol 2: Inhibition of the Mitochondrial Phosphate Carrier (PiC)

This protocol describes a method to assess the inhibition of the mitochondrial phosphate carrier (PiC) by Mersalyl using isolated mitochondria. The assay is based on measuring phosphate-induced mitochondrial swelling.

Materials:

-

Isolated rat liver mitochondria

-

Mersalyl stock solution

-

Swelling buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)

-

Ammonium phosphate ((NH4)3PO4) solution

-

Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

-

Mitochondria Preparation: Resuspend isolated mitochondria in the swelling buffer to a final concentration of approximately 0.5-1.0 mg/mL.

-

Inhibitor Pre-incubation: Add varying concentrations of Mersalyl (e.g., 0, 1, 5, 10, 20 nmol/mg protein) to the mitochondrial suspension. Incubate for 2-5 minutes at room temperature.

-

Measurement of Swelling: Place the mitochondrial suspension in a cuvette in the spectrophotometer and record the baseline absorbance at 540 nm.

-

Initiation of Swelling: Initiate mitochondrial swelling by adding a small volume of ammonium phosphate solution (e.g., to a final concentration of 20 mM).

-

Data Acquisition: Monitor the decrease in absorbance at 540 nm over time (e.g., for 5-10 minutes). A decrease in absorbance indicates mitochondrial swelling.

-

Data Analysis: Calculate the initial rate of swelling (change in A540/min). Plot the percentage of inhibition of the swelling rate against the Mersalyl concentration.

Protocol 3: Inhibition of Aquaporin (AQP) Water Permeability

This protocol outlines a method to evaluate the inhibitory effect of Mersalyl on aquaporin-mediated water transport using the Xenopus laevis oocyte expression system.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the aquaporin of interest (e.g., AQP1)

-

Mersalyl stock solution

-

Isotonic buffer (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

-

Hypotonic buffer (e.g., 50% ND96)

-

Microscope with a camera for imaging

-

Image analysis software

Procedure:

-

Oocyte Preparation and cRNA Injection: Prepare stage V-VI Xenopus oocytes. Inject oocytes with the aquaporin cRNA or with water (as a control). Incubate the oocytes for 2-3 days to allow for protein expression.

-

Inhibitor Incubation: Transfer the oocytes to the isotonic buffer containing various concentrations of Mersalyl (e.g., 0, 10, 50, 100, 500 µM). Incubate for 15-30 minutes.

-

Swelling Assay: Individually transfer oocytes to a chamber on the microscope stage containing the hypotonic buffer.

-

Image Acquisition: Record images of the oocyte at regular intervals (e.g., every 10-15 seconds) for several minutes as it swells.

-

Data Analysis: Measure the cross-sectional area or volume of the oocyte from the recorded images. Calculate the initial rate of swelling (dV/dt). Plot the percentage of inhibition of the swelling rate against the Mersalyl concentration to estimate the IC50.

Protocol 4: Inhibition of Na+/K+-ATPase Activity

This protocol provides a method for assessing the inhibition of Na+/K+-ATPase by Mersalyl. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

-

Source of Na+/K+-ATPase (e.g., microsomal preparation from kidney or brain)

-

Mersalyl stock solution

-

Assay buffer (e.g., 100 mM NaCl, 20 mM KCl, 3 mM MgCl2, 30 mM histidine, pH 7.4)

-

ATP solution

-

Ouabain (a specific Na+/K+-ATPase inhibitor, for control)

-

Reagents for Pi detection (e.g., malachite green-based colorimetric assay)

-

Spectrophotometer

Procedure:

-

Preparation of Reaction Mixtures: Prepare two sets of reaction tubes. Both sets will contain the assay buffer and the enzyme preparation. One set will also contain ouabain (e.g., 1 mM) to measure the ouabain-insensitive ATPase activity.

-

Inhibitor Addition: Add varying concentrations of Mersalyl to both sets of tubes.

-

Pre-incubation: Pre-incubate the mixtures for 10 minutes at 37°C.

-

Initiation of Reaction: Start the reaction by adding ATP (e.g., to a final concentration of 3 mM).

-

Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., SDS or perchloric acid).

-

Phosphate Detection: Measure the amount of inorganic phosphate released in each tube using a colorimetric method.

-

Data Analysis: Calculate the Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity. Determine the percentage of inhibition by Mersalyl and plot the dose-response curve to find the IC50.

Signaling Pathway Diagram

Downstream Effects of Adenylate Cyclase Inhibition by Mersalyl

Inhibition of adenylate cyclase by Mersalyl leads to a decrease in intracellular cyclic AMP (cAMP) levels. This has widespread consequences on downstream signaling pathways, as cAMP is a crucial second messenger that activates Protein Kinase A (PKA).

Caption: Inhibition of adenylate cyclase by Mersalyl reduces cAMP production, thereby decreasing PKA activity and affecting numerous downstream cellular processes.

Disclaimer

Mersalyl is a mercury-containing compound and should be handled with appropriate safety precautions. It is intended for research use only. The protocols provided here are intended as a guide and may require optimization for specific experimental conditions and systems.

References

- 1. Mersalyl, a sulfhydryl reagent, alters the solubility of myosin and cytoskeletal proteins of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The influence of sulfhydryl compounds on diuresis and renal and cardiac circulatory changes caused by mersalyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. The Role of Sulfhydryl Reactivity of Small Molecules for the Activation of the KEAP1/NRF2 Pathway and the Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Unraveling the Impact of Mersalyl on Myosin and Cytoskeletal Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the effects of Mersalyl, a mercurial sulfhydryl reagent, on myosin and other cytoskeletal proteins. The information is compiled from foundational research and is intended to guide further investigation into the molecular mechanisms and potential therapeutic applications of compounds targeting the cytoskeleton.

Introduction

Mersalyl is an organic mercury compound known for its diuretic properties, which stem from its ability to interact with sulfhydryl (-SH) groups on proteins.[1] This reactivity is not limited to renal targets; Mersalyl has been shown to significantly impact the structure and function of cytoskeletal proteins, particularly in human platelets.[2] Understanding these interactions is crucial for elucidating the intricate regulation of the cytoskeleton and for the development of novel therapeutic agents that target cellular mechanics.

The primary mechanism of Mersalyl's action on the cytoskeleton involves the modification of sulfhydryl residues on proteins like myosin and actin-binding proteins.[2] This modification can alter protein solubility, filament formation, and interactions with other cellular components in a manner that is often dependent on the intracellular calcium concentration.[2]

Effects of Mersalyl on Cytoskeletal Protein Solubility and Filament Formation

Research on human platelets has demonstrated that Mersalyl can induce significant changes in the protein composition of the cytoskeleton. The effects are notably dependent on the concentration of both Mersalyl and intracellular calcium.[2]

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on Mersalyl's effects on the solubility of platelet cytoskeletal proteins when treated with Triton X-100 lysis buffer.

| Protein | Mersalyl Concentration | Ca2+ Concentration | Observed Effect on Triton-Insoluble Residue |

| Myosin | 0.2 mM | 1 x 10⁻⁷ M | Increased insolubility |

| Myosin | 0.2 mM | > 1 x 10⁻⁷ M | Further increase in insolubility |

| Actin-binding protein | 0.2 mM | < 1 x 10⁻⁷ M | Decreased amount in residue |

| Actin-binding protein | 0.2 mM | > 2 x 10⁻⁷ M | Increased amount in residue |

| 235 kDa polypeptide | 0.2 mM | < 1 x 10⁻⁷ M | Decreased amount in residue |

| 235 kDa polypeptide | 0.2 mM | > 2 x 10⁻⁷ M | Increased amount in residue |